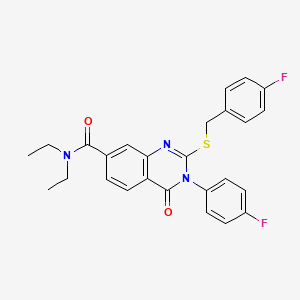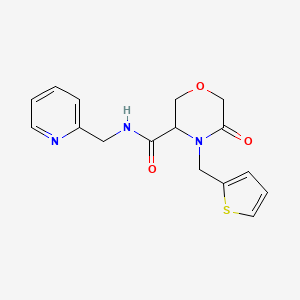![molecular formula C18H18N2O3S B2530573 N-(2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-il)-1-fenilmetanosulfonamida CAS No. 1211744-02-3](/img/structure/B2530573.png)
N-(2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-il)-1-fenilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is an intriguing compound with a complex structure. The molecule features a distinctive pyrrolo[3,2,1-ij]quinoline core, making it an interesting subject for various scientific fields, including medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide finds its use in several research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in the design of new drugs.
Medicine: Explored for its possible therapeutic effects in treating diseases.
Industry: Utilized in materials science and possibly in the development of new materials or coatings.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of this compound typically involves a multi-step processIndustrial production methods: In an industrial setting, the production methods might be scaled up with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions. Types of reactions: Common reactions include oxidation, reduction, and substitution. For instance, the nitrogen atoms in the quinoline core can be subject to electrophilic substitution. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or KMnO4 can be employed for oxidation reactions. For reduction, reagents such as lithium aluminum hydride are used. Major products formed: Oxidation typically leads to the formation of quinoline-N-oxides, while reduction might yield simpler derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. Molecular targets and pathways: It may target enzyme active sites or bind to receptor proteins, initiating a cascade of biochemical reactions. The precise mechanism depends on the context of its application.
Comparación Con Compuestos Similares
When compared to other pyrroloquinoline derivatives, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide stands out due to its unique structural features and the presence of the phenylmethanesulfonamide group. Similar compounds might include N-substituted pyrroloquinolines, which can differ significantly in their reactivity and biological activity.
Propiedades
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-11-15-10-16(9-14-7-4-8-20(17)18(14)15)19-24(22,23)12-13-5-2-1-3-6-13/h1-3,5-6,9-10,19H,4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJQCPXIILRVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2530497.png)




![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)


